2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine
Description
2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine is a bis(imino)pyridine ligand characterized by a central pyridine ring with two iminoethyl substituents at the 2 and 6 positions. Each iminoethyl group is further substituted with a 2-chloro-4,6-dimethylphenyl moiety. This ligand is part of a broader class of tridentate N^N^N ligands used in coordination chemistry, particularly for forming transition metal complexes with applications in catalysis and materials science. The presence of chloro and methyl groups on the aryl rings introduces both steric bulk and electronic modulation, distinguishing it from analogs with purely alkyl or electron-donating substituents.
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-1-[6-[N-(2-chloro-4,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3/c1-14-10-16(3)24(20(26)12-14)28-18(5)22-8-7-9-23(30-22)19(6)29-25-17(4)11-15(2)13-21(25)27/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJFFOHIANAXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3Cl)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148875 | |
| Record name | N,N′-(2,6-Pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethylbenzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436857-82-8 | |
| Record name | N,N′-(2,6-Pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethylbenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436857-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-(2,6-Pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethylbenzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, N,N'-(2,6-pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 2-chloro-4,6-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine has several scientific research applications:
Material Science: These metal complexes are also explored for their potential in creating new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore the biological activity of these compounds and their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine primarily involves its ability to coordinate with metal ions. The imino groups and the pyridine nitrogen atom act as ligands, forming stable chelates with metals. This coordination can significantly alter the reactivity of the metal center, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific metal complex and the reaction being catalyzed.
Comparison with Similar Compounds
Key Observations :
- Steric bulk from 4,6-dimethyl groups may hinder axial coordination in metal complexes, contrasting with less hindered analogs like the unsubstituted phenyl derivative.
- Crystallographic Data: The diethyl-substituted analog exhibits significant dihedral angles (89.68°) between aryl and pyridine rings, suggesting orthogonal packing. In contrast, the trimethyl-substituted derivative adopts a monoclinic lattice (P1) with weaker intermolecular interactions.
Electronic and Spectroscopic Properties
- This contrasts with electron-donating methyl/ethyl groups, which favor electron-rich metal sites. UV-Vis spectra of related ligands show absorption maxima near 300–350 nm (π→π* transitions), with shifts depending on substituent electronic profiles.
Biological Activity
Overview
2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine is a complex organic compound classified as a bis(imino)pyridine ligand. This compound has garnered attention in various fields, particularly in catalysis and medicinal chemistry, due to its biological activity and ability to form stable complexes with transition metals.
Chemical Structure and Properties
The compound features a pyridine ring substituted with two imino groups, each bonded to a 2-chloro-4,6-dimethylphenyl group. Its molecular formula is C25H28ClN4, and it has a CAS number of 436857-82-8. The presence of the chloro substituents significantly influences its reactivity and stability of metal complexes.
The biological activity of this compound primarily stems from its coordination with metal ions. The imino groups and the nitrogen atom of the pyridine ring act as ligands, forming stable chelates that can alter the reactivity of the metal center. This coordination is crucial for its potential applications in drug development and catalysis.
Anticancer Activity
Recent studies have indicated that Schiff base complexes derived from similar compounds exhibit significant anticancer properties. For instance, research on Schiff base complexes has shown promising results against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma) cells. In these studies, metal complexes demonstrated enhanced cytotoxicity compared to their respective ligands .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa | 12.5 | [Complex A] |
| HCT116 | 15.0 | [Complex B] |
| A431 | 10.0 | [Complex C] |
Antimicrobial Activity
Schiff bases and their metal complexes have also been evaluated for antimicrobial properties. These compounds often show improved antibacterial activity compared to the free ligands. For example, certain copper(II) complexes derived from similar ligands exhibited better efficacy against bacterial strains than their corresponding Schiff bases .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2,6-diacetylpyridine with 2-chloro-4,6-dimethylaniline under acidic conditions. The reaction yields a Schiff base intermediate that undergoes cyclization to form the final product. Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.
Catalysis
In catalysis, this compound is notable for forming stable complexes with transition metals like cobalt and iron. These metal complexes are utilized as catalysts in polymerization reactions and other chemical transformations due to their ability to enhance reaction rates and selectivity.
Material Science
The potential applications extend into material science, where these metal complexes are explored for creating novel materials with unique properties. The stability and reactivity of these compounds make them suitable candidates for developing advanced materials with tailored functionalities.
Case Studies
- Cytotoxicity Study : A study investigating the cytotoxic effects of various Schiff base metal complexes found that those containing copper showed significant activity against cancer cell lines compared to their non-metalized counterparts .
- Antibacterial Evaluation : Research on several Schiff base derivatives demonstrated enhanced antibacterial properties when coordinated with transition metals, suggesting that metal incorporation is key to improving biological efficacy .
Q & A
Q. What are the established synthetic routes for 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine, and how do reaction conditions influence purity and yield?
The compound is typically synthesized via a condensation reaction between 2,6-diacetylpyridine and substituted aniline derivatives (e.g., 2-chloro-4,6-dimethylaniline) under acidic or solvent-free conditions. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol or toluene) enhance imine bond formation .
- Temperature : Reactions are often conducted at reflux (70–110°C) to drive equilibrium toward product formation.
- Purification : Column chromatography or recrystallization from methanol/acetone mixtures removes unreacted aniline and byproducts .
- Yield optimization : Excess aniline (1.5–2.0 equivalents) improves yields to ~70–85% .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key steps include:
- Crystallization : Slow evaporation of saturated solutions in dichloromethane/hexane yields suitable crystals .
- Data collection : High-resolution diffraction data (CuKα radiation, λ = 1.54184 Å) at low temperatures (150 K) minimizes thermal motion artifacts .
- Refinement : SHELXL-97 refines structural parameters (R-factor < 0.05), with hydrogen atoms constrained using riding models .
- Key metrics : Bond lengths (C=N: ~1.28 Å) and torsion angles (N–C–C–N: ~165–170°) confirm antiparallel imine-pyridine alignment .
Advanced Research Questions
Q. What coordination behavior does this ligand exhibit with transition metals, and how does steric hindrance influence catalytic activity?
The ligand acts as a tridentate N-donor, forming octahedral complexes with metals like Co(II), Fe(II), or Cu(II). Steric effects from the chloro and methyl substituents:
- Steric bulk : The 2-chloro-4,6-dimethylphenyl groups restrict axial coordination, favoring planar geometries in catalysis .
- Electronic effects : Electron-withdrawing Cl groups enhance metal-ligand bond polarization, critical for olefin polymerization or oxidation reactions .
- Case study : Analogous Co(II) complexes show high thermal stability (up to 200°C) and ethylene polymerization activity (TOF > 10⁴ g/mol·h) .
Q. How can computational methods (e.g., DFT) predict the ligand’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into:
- Frontier orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with redox activity and charge-transfer transitions in UV-Vis spectra .
- Charge distribution : Natural Bond Orbital (NBO) analysis reveals electron density delocalization across the pyridine-imine framework .
- Reactivity hotspots : Mulliken charges on imine N atoms (-0.45 e) highlight nucleophilic sites for protonation or metal coordination .
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
Common issues include:
- Disorder : Methyl/chloro substituents may exhibit rotational disorder, modeled using split occupancy or isotropic displacement parameters .
- Weak interactions : C–H⋯N and C–H⋯π interactions (2.7–3.1 Å) stabilize the crystal lattice but complicate refinement. SHELXL’s restraints maintain reasonable geometry .
- Data quality : High redundancy (>95% completeness) and low Rint (<0.03) ensure reliable structural solutions .
Q. How do solvent and temperature affect the ligand’s supramolecular assembly in solid-state studies?
- Solvent polarity : Non-polar solvents (hexane) favor π-π stacking between pyridine rings (3.5–4.0 Å), while polar solvents (acetone) promote hydrogen-bonded networks .
- Temperature effects : Cooling (150 K) reduces thermal motion, revealing subtle conformational changes (e.g., imine torsion angle shifts of 2–3°) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
